An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-amino-3-nitro-4-phenylpyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-amino-3-nitro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-3-nitro-4-phenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The precise characterization of this molecule is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-amino-3-nitro-4-phenylpyridine, offering a detailed theoretical framework and a practical guide for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted pyridines.
Theoretical Background: Understanding Substituent Effects in NMR
The chemical shifts observed in the ¹H and ¹³C NMR spectra of 2-amino-3-nitro-4-phenylpyridine are governed by the electronic environment of each nucleus. The pyridine ring itself is an electron-deficient aromatic system. The substituents—an amino group (-NH₂), a nitro group (-NO₂), and a phenyl group (-C₆H₅)—each exert distinct electronic effects that modulate the shielding and deshielding of the pyridine ring's protons and carbons.
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Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is the donation of lone-pair electron density into the pyridine ring, which increases the electron density, particularly at the ortho and para positions. This increased shielding results in an upfield shift (lower ppm) of the corresponding NMR signals.
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Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It significantly deshields the nuclei in its vicinity, causing their signals to appear at a much lower field (higher ppm).
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Phenyl Group (-C₆H₅): The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the system. In this context, it primarily exerts a weak electron-withdrawing inductive effect and can also introduce anisotropic effects due to the ring currents of its own π-system. Protons and carbons on the pyridine ring will be influenced by the proximity and orientation of the phenyl ring.[1][2]
The interplay of these electronic effects from the three distinct substituents results in a unique and predictable NMR fingerprint for 2-amino-3-nitro-4-phenylpyridine.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-amino-3-nitro-4-phenylpyridine is expected to exhibit distinct signals corresponding to the protons on the pyridine ring, the phenyl ring, and the amino group. The predicted chemical shifts are influenced by the electronic effects discussed above. The spectrum would likely be recorded in a solvent like DMSO-d₆, which can solubilize the compound and is a common choice for similar structures.
Table 1: Predicted ¹H NMR Spectral Data for 2-amino-3-nitro-4-phenylpyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 7.20 - 7.40 | Doublet | ~5-6 | This proton is meta to the amino group and ortho to the phenyl group. It will be coupled to H-6. |
| H-6 | 8.10 - 8.30 | Doublet | ~5-6 | This proton is ortho to the electron-donating amino group and the ring nitrogen, leading to a downfield shift. It will be coupled to H-5. |
| Phenyl H (ortho) | 7.50 - 7.65 | Multiplet | Protons on the phenyl ring will exhibit complex splitting patterns. The ortho protons are closest to the pyridine ring. | |
| Phenyl H (meta, para) | 7.35 - 7.50 | Multiplet | The meta and para protons of the phenyl group will have similar chemical shifts, resulting in a multiplet. | |
| -NH₂ | 6.50 - 7.00 | Broad Singlet | The amino protons are exchangeable, and their signal is often broad. The chemical shift can vary with concentration and temperature. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 2-amino-3-nitro-4-phenylpyridine are also significantly influenced by the attached substituents. Aromatic carbons typically resonate in the range of 110-160 ppm.[1][3]
Table 2: Predicted ¹³C NMR Spectral Data for 2-amino-3-nitro-4-phenylpyridine
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 158 - 162 | Attached to the strongly electron-donating amino group, this carbon is significantly shielded and appears at a lower field. |
| C-3 | 135 - 140 | Attached to the strongly electron-withdrawing nitro group, this carbon is significantly deshielded. |
| C-4 | 148 - 152 | Attached to the phenyl group and adjacent to the nitro group, this carbon is deshielded. |
| C-5 | 115 - 120 | This carbon is influenced by the electron-donating amino group at the para position, leading to increased shielding. |
| C-6 | 145 - 150 | This carbon is adjacent to the ring nitrogen and is deshielded. |
| Phenyl C (ipso) | 138 - 142 | The carbon of the phenyl ring directly attached to the pyridine ring. |
| Phenyl C (ortho) | 128 - 130 | |
| Phenyl C (meta) | 129 - 131 | |
| Phenyl C (para) | 127 - 129 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 2-amino-3-nitro-4-phenylpyridine, the following experimental procedure is recommended, based on standard practices for similar compounds.[4]
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified solid sample of 2-amino-3-nitro-4-phenylpyridine.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
2. ¹H NMR Spectroscopy:
- Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
- Typical acquisition parameters:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64 (depending on sample concentration)
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.
3. ¹³C NMR Spectroscopy:
- Acquire the ¹³C NMR spectrum on the same instrument.
- A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.
- Typical acquisition parameters:
- Pulse Angle: 45-90 degrees
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
- Process the data similarly to the ¹H spectrum.
Data Interpretation and Structural Verification Workflow
The following diagram illustrates the logical workflow for interpreting the acquired NMR data to confirm the structure of 2-amino-3-nitro-4-phenylpyridine.
Caption: Workflow for NMR-based structural verification.
Conclusion
The ¹H and ¹³C NMR spectra of 2-amino-3-nitro-4-phenylpyridine are predicted to show a unique set of signals that are a direct consequence of the electronic interplay between the amino, nitro, and phenyl substituents on the pyridine ring. A thorough understanding of these spectral features is crucial for the unambiguous identification and characterization of this important molecule. This guide provides a solid foundation for researchers and professionals to interpret the NMR data of this and related compounds, thereby facilitating advancements in drug discovery and materials science.
References
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017).
- Katritzky, A. R., & Lagowski, J. M. (1968). The Principles of Heterocyclic Chemistry. Academic Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
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Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
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NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]
